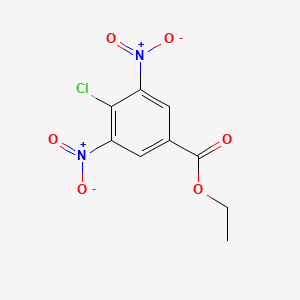

4-Chloro-3,5-dinitro-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

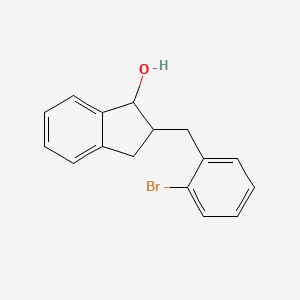

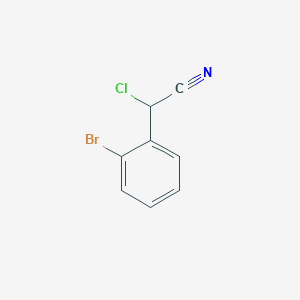

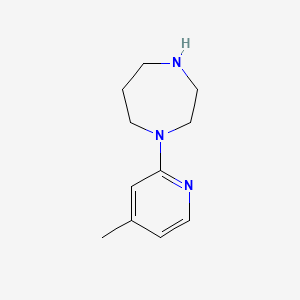

4-Chloro-3,5-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid, a related compound, is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrobenzoic acid consists of a benzene ring substituted with a chlorine atom and two nitro groups, along with a carboxylic acid group .Chemical Reactions Analysis

3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis

4-Chloro-3,5-dinitrobenzoic acid has an average mass of 246.561 Da and a monoisotopic mass of 245.967957 Da . A related compound, 3,5-Dinitrobenzoic acid, is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

Ethyl 4-chloro-3,5-dinitrobenzoate is utilized in the synthesis of various pharmaceutical compounds. Its reactive nitro groups can be selectively reduced to amines, which serve as building blocks for the construction of more complex molecules, including drugs .

Material Science Research

In material science, this compound’s ability to form strong hydrogen bonds can be exploited to create novel polymers with enhanced mechanical properties. The nitro groups may also be involved in cross-linking reactions that can alter the thermal and structural characteristics of polymeric materials .

Analytical Chemistry

As a standard in analytical chemistry, Ethyl 4-chloro-3,5-dinitrobenzoate is used to calibrate instruments like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) due to its distinct spectral properties. This helps in the accurate determination of molecular structures .

Agricultural Chemistry

This compound finds applications in agricultural chemistry for the synthesis of pesticides and herbicides. The chloro and nitro substituents are key functional groups that can be modified to target specific pests or weeds .

Organic Synthesis Research

Researchers in organic chemistry employ Ethyl 4-chloro-3,5-dinitrobenzoate for the study of reaction mechanisms. It is particularly useful in understanding electrophilic substitution reactions due to the electron-withdrawing effects of its substituents .

Crystallography

In crystallography, the compound is used to study molecular packing and intermolecular interactions. Its well-defined crystal structure allows for the exploration of weak C-H…O hydrogen bonding and π-π stacking interactions, which are fundamental in the design of molecular crystals .

Photodynamic Therapy Research

The nitro groups of Ethyl 4-chloro-3,5-dinitrobenzoate can be photoactivated to produce reactive oxygen species. This property is being explored in the development of new photodynamic therapy agents for cancer treatment .

Environmental Chemistry

Lastly, in environmental chemistry, this compound is used to investigate soil and water remediation processes. Its degradation pathways and interaction with environmental pollutants provide insights into the development of more effective cleanup strategies .

Mecanismo De Acción

Target of Action

Ethyl 4-chloro-3,5-dinitrobenzoate, also known as 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the nitro groups and the ester group make dihedral angles with the benzene ring . This structural configuration may influence its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound forms charge transfer spectra with n-alkane solutions

Result of Action

It’s known that the compound exhibits antifungal activity against certain strains of candida . This suggests that it may have a significant impact at the molecular and cellular levels.

Safety and Hazards

While specific safety and hazards information for 4-Chloro-3,5-dinitro-benzoic acid ethyl ester is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Direcciones Futuras

While specific future directions for 4-Chloro-3,5-dinitro-benzoic acid ethyl ester are not mentioned in the sources, the related compound 3,5-Dinitrobenzoic acid is an important intermediate for the pharmaceutical industry . It presents electron-withdrawing nitro groups, which contribute to its reactivity .

Propiedades

IUPAC Name |

ethyl 4-chloro-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWOUEWGAPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-3,5-dinitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)